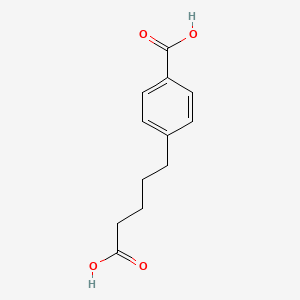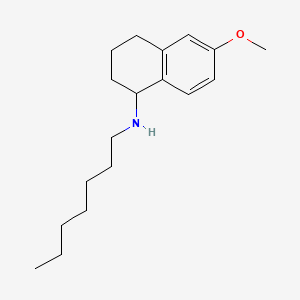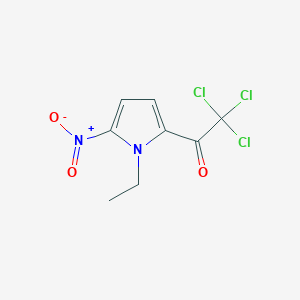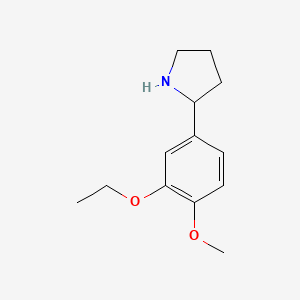
2',3'-o-Isopropylideneinosine-5'-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-o-Isopropylideneinosine-5’-carboxylic acid is a derivative of inosine, a nucleoside that is commonly found in RNA. This compound is characterized by the presence of an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of the ribose moiety, and a carboxylic acid group at the 5’ position. It is used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-o-Isopropylideneinosine-5’-carboxylic acid typically involves the protection of the hydroxyl groups of inosine followed by the introduction of the carboxylic acid group. One common method involves the reaction of inosine with acetone in the presence of an acid catalyst to form the isopropylidene derivative. This is followed by oxidation reactions to introduce the carboxylic acid group at the 5’ position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of nucleoside modification and protection-deprotection strategies are employed.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-o-Isopropylideneinosine-5’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Introduction of the carboxylic acid group.
Reduction: Potential reduction of the carboxylic acid to an alcohol.
Substitution: Nucleophilic substitution reactions at the purine base.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the carboxylic acid derivative, while reduction can yield the corresponding alcohol.
Applications De Recherche Scientifique
2’,3’-o-Isopropylideneinosine-5’-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex nucleoside analogs.
Biology: Studying the role of modified nucleosides in RNA structure and function.
Industry: Limited use, primarily in research and development settings.
Mécanisme D'action
The mechanism of action of 2’,3’-o-Isopropylideneinosine-5’-carboxylic acid involves its interaction with various molecular targets, particularly those involved in nucleic acid metabolism. The isopropylidene group protects the ribose moiety, allowing for selective reactions at other positions. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-o-Isopropylideneinosine: Lacks the carboxylic acid group.
Inosine-5’-monophosphate: Contains a phosphate group instead of the carboxylic acid.
2’,3’-o-Isopropylideneadenosine: Similar structure but with adenine instead of hypoxanthine.
Uniqueness
2’,3’-o-Isopropylideneinosine-5’-carboxylic acid is unique due to the combination of the isopropylidene protection and the carboxylic acid functionality. This dual modification allows for specific interactions and reactions that are not possible with other similar compounds.
Propriétés
Formule moléculaire |
C13H14N4O6 |
|---|---|
Poids moléculaire |
322.27 g/mol |
Nom IUPAC |
2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid |
InChI |
InChI=1S/C13H14N4O6/c1-13(2)22-6-7(23-13)11(21-8(6)12(19)20)17-4-16-5-9(17)14-3-15-10(5)18/h3-4,6-8,11H,1-2H3,(H,19,20)(H,14,15,18) |
Clé InChI |
KXUWTYIOZAXEOH-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C3N=CNC4=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-fluorophenyl)methyl]-3-[(4-hydroxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)urea;hydrochloride](/img/structure/B12099576.png)
![2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B12099583.png)


![Spiro[benzo[c]fluorene-7,9'-xanthene]](/img/structure/B12099622.png)






![tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B12099681.png)

